molecular formula C15H13Cl2N3O B4067317 N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride

N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B4067317
M. Wt: 322.2 g/mol
InChI Key: VUNGCLCVABXAER-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride: is a compound belonging to the quinazoline derivatives, which are known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O.ClH/c1-20-14-7-6-10(16)8-13(14)19-15-11-4-2-3-5-12(11)17-9-18-15;/h2-9H,1H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNGCLCVABXAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride typically involves the coupling of a chloroquinazoline intermediate with 5-chloro-2-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate and a high boiling solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a high temperature to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry: N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of new compounds with potential therapeutic applications .

Biology and Medicine: The compound has shown promise in biological studies for its anticancer, antibacterial, and antifungal properties. It is being investigated for its potential to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential use as pesticides and herbicides .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride involves the inhibition of specific molecular targets. For instance, it can inhibit the epidermal growth factor receptor (EGFR) enzyme, which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, it can interfere with other signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Uniqueness: N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the chloro and methoxy groups on the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride

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